molecular formula C8H15N3 B8287613 2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine

2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine

Cat. No.: B8287613
M. Wt: 153.22 g/mol
InChI Key: RAGYBECFIRFLOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine is an organic compound that belongs to the class of imidazole derivatives It is characterized by the presence of an imidazole ring substituted with ethyl and methyl groups, and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine typically involves the alkylation of 2-ethyl-4-methylimidazole with an appropriate alkylating agent. One common method is the reaction of 2-ethyl-4-methylimidazole with ethylamine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can convert the imidazole ring to imidazoline derivatives.

    Substitution: The ethylamine side chain can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often involve alkyl halides or sulfonates as electrophiles.

Major Products

    Oxidation: Imidazole N-oxides.

    Reduction: Imidazoline derivatives.

    Substitution: Various substituted imidazole derivatives depending on the electrophile used.

Scientific Research Applications

2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or participate in hydrogen bonding, influencing the activity of biological molecules. The ethylamine side chain can enhance the compound’s solubility and facilitate its transport across biological membranes.

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-4-methylimidazole: Lacks the ethylamine side chain but shares the imidazole core structure.

    1-Cyanomethyl-2-ethyl-4-methylimidazole: Contains a cyano group instead of the ethylamine side chain.

    2-Ethyl-4-methyl-1H-imidazole-1-propanenitrile: Similar structure with a propanenitrile group.

Uniqueness

2-(2-Ethyl-4-methylimidazol-1-yl)ethylamine is unique due to the presence of both the ethyl and methyl groups on the imidazole ring and the ethylamine side chain. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H15N3

Molecular Weight

153.22 g/mol

IUPAC Name

2-(2-ethyl-4-methylimidazol-1-yl)ethanamine

InChI

InChI=1S/C8H15N3/c1-3-8-10-7(2)6-11(8)5-4-9/h6H,3-5,9H2,1-2H3

InChI Key

RAGYBECFIRFLOM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=CN1CCN)C

Origin of Product

United States

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